molecular formula C6H3F4N B050433 3-Fluoro-4-(trifluoromethyl)pyridine CAS No. 113770-87-9

3-Fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B050433
CAS No.: 113770-87-9
M. Wt: 165.09 g/mol
InChI Key: AXHLDFPTUFGBRL-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H3F4N and its molecular weight is 165.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Poly-substituted Pyridines : A strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, which involves C-F bond breaking, is developed. This method is particularly valuable as it operates under noble metal-free conditions, offering an efficient approach to pyridine synthesis (Chen et al., 2010).

  • Potential in Treating Nerve Agent Poisoning : Research into the synthesis of quaternary pyridine salts from F- and CF3-substituted pyridines indicates potential applications in treating organophosphorus nerve agent poisoning (Timperley et al., 2005).

  • Functionalization of Pyridine Derivatives : A study demonstrates the deprotonative functionalization of pyridine derivatives with aldehydes, using an amide base generated in situ. This process is efficient for pyridine substrates with electron-withdrawing substituents, including fluoro, chloro, bromo, and trifluoromethyl groups (Shigeno et al., 2019).

  • Modular Synthesis of Substituted Pyridines : A one-pot reaction sequence for the synthesis of various substituted pyridines, including those with fluoro and trifluoromethyl groups, is highlighted. This synthesis is notable for its simplicity and the use of readily available materials (Song et al., 2016).

  • Synthesis of Fluorine-Containing Pyridine Derivatives : A method for creating fluorine-containing pentasubstituted pyridine derivatives is described, involving intermolecular cyclization and subsequent intramolecular transformation. This process yields 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives (Suzuki et al., 2007).

  • Docking and QSAR Studies for Kinase Inhibitors : Docking and quantitative structure–activity relationship (QSAR) studies have been performed on 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and related derivatives as c-Met kinase inhibitors. This research helps understand the molecular features contributing to inhibitory activity (Caballero et al., 2011).

  • Synthesis of Fluorinated Pyridines : Research into the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, an important fluorine-containing pyridine derivative used in pesticide production, provides valuable insights into its synthesis methods (Lu Xin-xin, 2006).

Safety and Hazards

3-Fluoro-4-(trifluoromethyl)pyridine is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment like dust mask type N95 (US), eyeshields, and gloves when handling this chemical .

Future Directions

Trifluoromethylpyridines, including 3-Fluoro-4-(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-5-3-11-2-1-4(5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHLDFPTUFGBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382327
Record name 3-Fluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113770-87-9
Record name 3-Fluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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